N-Decyl-4-methoxyaniline

Catalog No.
S13432493
CAS No.
733-40-4
M.F
C17H29NO
M. Wt
263.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Decyl-4-methoxyaniline

CAS Number

733-40-4

Product Name

N-Decyl-4-methoxyaniline

IUPAC Name

N-decyl-4-methoxyaniline

Molecular Formula

C17H29NO

Molecular Weight

263.4 g/mol

InChI

InChI=1S/C17H29NO/c1-3-4-5-6-7-8-9-10-15-18-16-11-13-17(19-2)14-12-16/h11-14,18H,3-10,15H2,1-2H3

InChI Key

JJBKULCJBJQXRA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNC1=CC=C(C=C1)OC

N-Decyl-4-methoxyaniline is an organic compound belonging to the class of aromatic amines. It features a long alkyl chain (decyl) attached to the nitrogen atom of the aniline structure, which is further substituted with a methoxy group at the para position. The compound's molecular formula is C17H27NOC_{17}H_{27}NO and its molecular weight is approximately 273.41 g/mol. The presence of the decyl group enhances its lipophilicity, making it potentially useful in various applications, particularly in materials science and organic synthesis.

Typical for aromatic amines, including:

  • Electrophilic Substitution: The methoxy group is an electron-donating group, which increases the reactivity of the aromatic ring towards electrophiles.
  • Acylation and Alkylation: The amino group can undergo acylation or alkylation reactions, forming derivatives that may have altered properties or functionalities.
  • Reduction Reactions: The compound can be reduced to form corresponding amines or other derivatives, depending on the reducing agent used.

These reactions are significant in synthetic organic chemistry for developing more complex molecules.

N-Decyl-4-methoxyaniline can be synthesized through various methods:

  • Alkylation of Aniline: A common method involves the alkylation of 4-methoxyaniline with decyl bromide or iodide in the presence of a base such as sodium hydroxide or potassium carbonate.
  • Microwave-Assisted Synthesis: Utilizing microwave irradiation can enhance reaction rates and yields compared to conventional heating methods

    N-Decyl-4-methoxyaniline has potential applications in several fields:

    • Surfactants: Due to its amphiphilic nature, it may be used as a surfactant in detergents or emulsifiers.
    • Dyes and Pigments: Its vibrant color properties make it suitable for use in dye formulations.
    • Pharmaceuticals: As a building block in drug synthesis, particularly for compounds targeting specific biological pathways.

Interaction studies involving N-Decyl-4-methoxyaniline could focus on:

  • Binding Affinities: Investigating how this compound interacts with biological receptors or enzymes.
  • Synergistic Effects: Studying its effects in combination with other compounds to enhance therapeutic efficacy or reduce toxicity.

Such studies are essential for understanding its potential roles in medicinal chemistry and pharmacology.

N-Decyl-4-methoxyaniline shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructureUnique Features
4-MethoxyanilineC7H9NOC_7H_9NOBase structure without alkyl substitution
N-Octyl-4-methoxyanilineC15H23NOC_{15}H_{23}NOShorter alkyl chain compared to decyl derivative
N-Dodecyl-4-methoxyanilineC19H31NOC_{19}H_{31}NOLonger alkyl chain than decyl derivative
4-AminoanisoleC7H9NC_7H_9NLacks methoxy group; more basic due to amino group

N-Decyl-4-methoxyaniline's unique feature is its combination of a long hydrophobic tail and an electron-donating methoxy group, which may enhance solubility in organic solvents while maintaining some degree of polarity due to the amino group.

XLogP3

6.4

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

263.224914549 g/mol

Monoisotopic Mass

263.224914549 g/mol

Heavy Atom Count

19

Dates

Modify: 2024-08-10

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